![molecular formula C44H62N2O11 B607936 Heneicomycin CAS No. 66170-37-4](/img/structure/B607936.png)
Heneicomycin
描述
Heneicomycin is an antibiotic compound that belongs to the elfamycin family. It was initially isolated from cultures of Streptomyces filipinensis and is known for its antibacterial properties. The molecular formula of this compound is C44H62N2O11 . It is structurally similar to other antibiotics in the elfamycin family, such as efrotomycin and mocimycin .
准备方法
Synthetic Routes and Reaction Conditions
Heneicomycin is primarily produced through fermentation processes involving specific strains of Streptomyces. The strain Streptomyces sp. GE44282 is known to co-produce this compound and Aurodox . The bioconversion of this compound to Aurodox is substrate-specific and can be achieved using both growing and resting cells of Streptomyces sp. GE44282 .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction and chromatography, to isolate the antibiotic in its pure form .
化学反应分析
Types of Reactions
Heneicomycin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its antibacterial activity.
Substitution: Substitution reactions can replace specific functional groups in this compound, potentially leading to the formation of new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .
Major Products Formed
The major product formed from the oxidation of this compound is Aurodox, which has enhanced antibacterial properties due to the presence of the hydroxyl group at the C30 position .
科学研究应用
Introduction to Heneicomycin
This compound is a natural product derived from the actinomycete Streptomyces filipinensis. This compound has garnered attention for its diverse biological activities, particularly its antibacterial and anticancer properties. The exploration of this compound's applications spans various scientific fields, including microbiology, pharmacology, and medicinal chemistry.
Antibacterial Properties
This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves inhibition of protein synthesis, specifically targeting elongation factors essential for bacterial growth .
Anticancer Activity
Research indicates that this compound possesses anticancer properties, making it a candidate for further investigation in oncology. It has shown efficacy in inhibiting the proliferation of cancer cell lines, which may be attributed to its ability to disrupt microtubule dynamics and induce apoptosis in malignant cells .
Case Studies
- Antibacterial Screening : A study screened various strains of Streptomyces for antibacterial activity, identifying this compound as a potent inhibitor against multiple pathogens. The screening utilized high-throughput methods to evaluate the compound's efficacy .
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines. These studies often involve assessing cell proliferation rates and apoptosis markers following treatment with varying concentrations of this compound .
Research Findings
作用机制
Heneicomycin exerts its antibacterial effects by inhibiting the bacterial elongation factor Tu (EF-Tu), which is essential for protein synthesis in bacteria . By binding to EF-Tu, this compound prevents the proper functioning of the protein synthesis machinery, leading to the inhibition of bacterial growth and proliferation .
相似化合物的比较
Heneicomycin is structurally similar to other antibiotics in the elfamycin family, such as:
Mocimycin (Kirromycin): Mocimycin shares a similar mechanism of action with this compound but has different structural modifications that affect its activity.
X-5108 (Goldinomycin): Goldinomycin is another related compound with similar antibacterial properties but distinct structural features.
This compound’s uniqueness lies in its specific structural modifications, which contribute to its distinct antibacterial activity and potential for bioconversion to Aurodox .
生物活性
Heneicomycin is a complex antibiotic compound derived from the actinobacterium Streptomyces filipinensis. Its structure, characterized by a molecular formula of C44H62N2O11, was elucidated through various spectroscopic techniques, revealing its potential as a significant antibacterial agent. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a member of the macrolide antibiotics, featuring a large lactone ring. The compound is typically isolated as an amorphous yellow powder and exhibits a variety of biological activities. Its structural complexity contributes to its interaction with microbial targets, making it an intriguing subject for pharmacological research.
Spectrum of Activity
This compound has been shown to possess significant antibacterial activity against various Gram-positive bacteria. Notably, it demonstrates effectiveness against strains such as Staphylococcus aureus and Enterococcus faecium. However, its activity against Gram-negative bacteria is limited, which is a common characteristic among many macrolide antibiotics.
Microorganism | Sensitivity |
---|---|
Staphylococcus aureus | Sensitive |
Enterococcus faecium | Sensitive |
Escherichia coli | Resistant |
Pseudomonas aeruginosa | Resistant |
The primary mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and thus halting bacterial growth. This action is similar to that of other macrolides, which are known to interfere with the translation process in bacteria.
Study 1: Antibacterial Efficacy
A study conducted by Dewey et al. (1998) evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of several clinically relevant strains, reinforcing its potential use in treating infections caused by resistant Gram-positive bacteria .
Study 2: Structural Analysis and Biosynthesis
Research into the biosynthetic pathways of this compound revealed that it is produced via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This discovery highlights the genetic complexity involved in the production of this compound and suggests avenues for synthetic biology applications to enhance yield or modify its structure for improved efficacy .
属性
IUPAC Name |
(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDSUWMXCVJEA-ZODLGNRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66170-37-4 | |
Record name | Heneicomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。